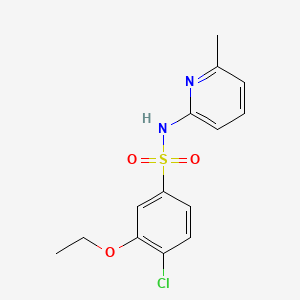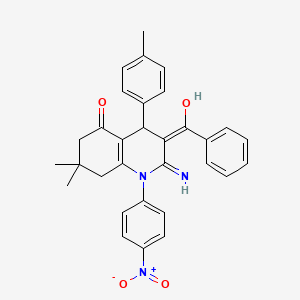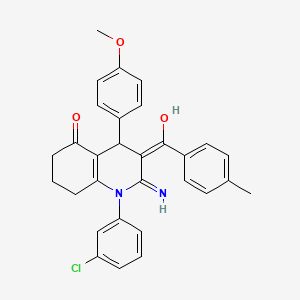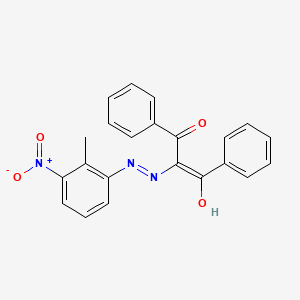![molecular formula C26H25Cl2NO5S B13378799 ethyl (5Z)-2-[(4-tert-butylbenzoyl)amino]-5-[(3,5-dichloro-2-methoxyphenyl)methylidene]-4-oxothiophene-3-carboxylate](/img/structure/B13378799.png)
ethyl (5Z)-2-[(4-tert-butylbenzoyl)amino]-5-[(3,5-dichloro-2-methoxyphenyl)methylidene]-4-oxothiophene-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-[(4-tert-butylbenzoyl)amino]-5-(3,5-dichloro-2-methoxybenzylidene)-4-oxo-4,5-dihydro-3-thiophenecarboxylate is a complex organic compound with a unique structure that combines various functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[(4-tert-butylbenzoyl)amino]-5-(3,5-dichloro-2-methoxybenzylidene)-4-oxo-4,5-dihydro-3-thiophenecarboxylate typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the thiophene ring, followed by the introduction of the benzoyl and benzylidene groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The use of high-purity reagents and advanced purification techniques, such as chromatography, is essential to achieve the desired product quality.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-[(4-tert-butylbenzoyl)amino]-5-(3,5-dichloro-2-methoxybenzylidene)-4-oxo-4,5-dihydro-3-thiophenecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are optimized based on the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce more saturated derivatives.
Applications De Recherche Scientifique
Ethyl 2-[(4-tert-butylbenzoyl)amino]-5-(3,5-dichloro-2-methoxybenzylidene)-4-oxo-4,5-dihydro-3-thiophenecarboxylate has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Researchers investigate its potential as a lead compound for developing new pharmaceuticals.
Industry: The compound can be used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of ethyl 2-[(4-tert-butylbenzoyl)amino]-5-(3,5-dichloro-2-methoxybenzylidene)-4-oxo-4,5-dihydro-3-thiophenecarboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. Detailed studies on its binding affinity and specificity are essential to understand its effects fully.
Comparaison Avec Des Composés Similaires
Ethyl 2-[(4-tert-butylbenzoyl)amino]-5-(3,5-dichloro-2-methoxybenzylidene)-4-oxo-4,5-dihydro-3-thiophenecarboxylate can be compared with similar compounds such as:
4-tert-Butylbenzoic acid: Shares the tert-butylbenzoyl group but lacks the thiophene and benzylidene components.
3,5-Dichloro-2-methoxybenzoic acid: Contains the dichloro and methoxy groups but does not have the thiophene ring.
Thiophene-2-carboxylic acid: Features the thiophene ring but lacks the complex substituents found in the target compound.
The uniqueness of ethyl 2-[(4-tert-butylbenzoyl)amino]-5-(3,5-dichloro-2-methoxybenzylidene)-4-oxo-4,5-dihydro-3-thiophenecarboxylate lies in its combination of these diverse functional groups, which confer specific chemical and biological properties.
Propriétés
Formule moléculaire |
C26H25Cl2NO5S |
|---|---|
Poids moléculaire |
534.4 g/mol |
Nom IUPAC |
ethyl (5Z)-2-(4-tert-butylbenzoyl)imino-5-[(3,5-dichloro-2-methoxyphenyl)methylidene]-4-hydroxythiophene-3-carboxylate |
InChI |
InChI=1S/C26H25Cl2NO5S/c1-6-34-25(32)20-21(30)19(12-15-11-17(27)13-18(28)22(15)33-5)35-24(20)29-23(31)14-7-9-16(10-8-14)26(2,3)4/h7-13,30H,6H2,1-5H3/b19-12-,29-24? |
Clé InChI |
UDIZVKZTUGNXIZ-AMGTZNGRSA-N |
SMILES isomérique |
CCOC(=O)C1=C(/C(=C/C2=C(C(=CC(=C2)Cl)Cl)OC)/SC1=NC(=O)C3=CC=C(C=C3)C(C)(C)C)O |
SMILES canonique |
CCOC(=O)C1=C(C(=CC2=C(C(=CC(=C2)Cl)Cl)OC)SC1=NC(=O)C3=CC=C(C=C3)C(C)(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(5Z)-5-[[1-(3-chloro-4-fluorophenyl)-2,5-dimethylpyrrol-3-yl]methylidene]-2-(2,3-dimethylanilino)-1,3-thiazol-4-one](/img/structure/B13378716.png)
![(5Z)-5-[(5-bromo-3-ethoxy-2-hydroxyphenyl)methylidene]-2-(3-chloro-4-methylanilino)-1,3-thiazol-4-one](/img/structure/B13378726.png)
![3-[2-(2,5-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-[2-(2-methoxyphenoxy)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B13378731.png)
![2-[[(E)-(3,5-dichloro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B13378739.png)



![(5E)-5-[(2-bromophenyl)methylidene]-2-(4-methoxyanilino)-1,3-thiazol-4-one](/img/structure/B13378761.png)
![ethyl (5Z)-5-[[5-bromo-2-[(4-methylphenyl)methoxy]phenyl]methylidene]-2-[(4-tert-butylbenzoyl)amino]-4-oxothiophene-3-carboxylate](/img/structure/B13378780.png)

![(5Z)-5-[(4-methoxy-3-methylphenyl)methylidene]-2-(4-methylanilino)-1,3-thiazol-4-one](/img/structure/B13378789.png)
![(5Z)-2-(3-chloro-2-methylanilino)-5-[(4-ethoxyphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B13378792.png)
![ethyl 4-[[(5Z)-5-[(5-bromo-1H-indol-3-yl)methylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino]benzoate](/img/structure/B13378800.png)
![3-ethoxy-N-[(2-ethoxynaphthalen-1-yl)methyl]propan-1-amine](/img/structure/B13378806.png)
